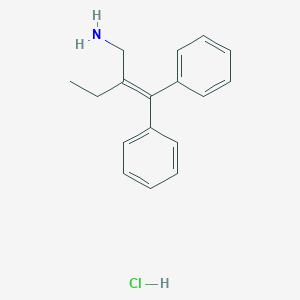

Etifelmine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1146-95-8 |

|---|---|

Molecular Formula |

C17H20ClN |

Molecular Weight |

273.8 g/mol |

IUPAC Name |

2-benzhydrylidenebutan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H19N.ClH/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,2,13,18H2,1H3;1H |

InChI Key |

NFYYMNADTASPEE-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN.Cl |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN.Cl |

Other CAS No. |

1146-95-8 |

Related CAS |

341-00-4 (Parent) |

Synonyms |

gilutensin gilutensin hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Etifelmine Hydrochloride

Established Synthetic Routes to Etifelmine (B1206945) Base and Hydrochloride Salt

The traditional synthesis of etifelmine involves a multi-step process that has been well-documented in chemical literature. wikipedia.orgwikiwand.com This pathway relies on fundamental organic reactions to build the molecular framework of etifelmine from readily available starting materials.

Base-Catalyzed Reactions for Key Intermediates

The initial step in the established synthesis of etifelmine involves a base-catalyzed reaction between benzophenone (B1666685) and butyronitrile (B89842). wikipedia.orgwikiwand.com This reaction forms the crucial intermediate, 2-[hydroxy(diphenyl)methyl]butanenitrile. wikipedia.org The use of a base is essential to deprotonate the α-carbon of butyronitrile, generating a nucleophile that subsequently attacks the electrophilic carbonyl carbon of benzophenone.

Catalytic Hydrogenation in Amine Moiety Formation

Following the formation of the nitrile intermediate, the next key transformation is the reduction of the nitrile group to a primary amine. wikipedia.orgwikiwand.com This is typically achieved through catalytic hydrogenation. wikipedia.orgacsgcipr.orgrsc.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. acsgcipr.orgrsc.org The reaction proceeds through the formation of a hemi-aminal intermediate, which then eliminates water to form an imine or iminium species that is subsequently hydrogenated to yield the final amine product, 1,1-diphenyl-2-ethyl-3-aminopropanol. wikipedia.orgacsgcipr.org While effective, traditional catalytic hydrogenation of amides and nitriles often required harsh conditions, such as high temperatures and pressures. acsgcipr.org However, recent advancements have led to the development of more active and selective catalysts that can facilitate this transformation under milder conditions. acsgcipr.org

Dehydration Processes in Etifelmine Base Synthesis

The final step in the synthesis of the etifelmine base is a dehydration reaction. wikipedia.orgwikiwand.com The tertiary hydroxyl group in 1,1-diphenyl-2-ethyl-3-aminopropanol is eliminated to form the characteristic diphenylmethylidene moiety of etifelmine. wikipedia.org This endothermic reaction is facilitated by treatment with anhydrous hydrogen chloride gas. wikipedia.orggoogle.com

Methods for Hydrochloride Salt Formation

To enhance the stability and solubility of etifelmine, it is converted to its hydrochloride salt. smolecule.comnih.gov This is a standard practice for many amine-containing pharmaceuticals. nih.gov The formation of the hydrochloride salt is typically achieved by treating the etifelmine base with hydrochloric acid. wikipedia.orgsmolecule.com A common method involves dissolving the organic base in a suitable solvent and adding a calculated amount of concentrated hydrochloric acid. google.com If crystallization does not occur spontaneously, it can be induced by the addition of a less polar organic solvent, such as diethyl ether. google.com The use of anhydrous hydrogen chloride gas during the dehydration step of the synthesis can also directly yield the hydrochloride salt. wikipedia.org

Modern Synthetic Methodologies Applied to Etifelmine Hydrochloride Precursors

While the established synthetic route to etifelmine is effective, modern organic chemistry offers more advanced and potentially more efficient strategies for constructing key structural motifs found in etifelmine and related compounds. One such powerful tool is the Mizoroki-Heck reaction.

Oxidative Mizoroki-Heck Reactions for Cinnamylamine (B1233655) Scaffolds

The cinnamylamine scaffold is a core structural feature of etifelmine. rsc.orgrsc.org The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for the synthesis of such scaffolds. rsc.orgresearchgate.netresearchgate.net Specifically, the oxidative variant of the Mizoroki-Heck reaction has been successfully applied to unprotected cinnamylamines. rsc.org

This modern approach offers an alternative to traditional methods, which can sometimes suffer from poor selectivity and require multiple steps. rsc.orgrsc.org The oxidative Mizoroki-Heck reaction allows for the direct arylation of allylamines, providing a more direct route to the 3,3-diarylallylamine core of etifelmine. rsc.org Research has shown that using aryl boronic acids as coupling partners can improve both the yield and the stereoselectivity (E/Z selectivity) of the reaction compared to using aryl iodides. rsc.orgrsc.org This method is particularly noteworthy as it can be performed at ambient temperature and under an air atmosphere, representing a more environmentally friendly and practical approach. rsc.org

The development of these modern synthetic methodologies provides valuable alternatives for the synthesis of etifelmine and its analogs, potentially leading to more efficient and sustainable manufacturing processes.

Stereo- and Regioselective Synthetic Approaches for Analogues

The development of analogues for etifelmine, a diarylallylamine, often requires precise control over the molecule's three-dimensional structure (stereochemistry) and the specific placement of functional groups (regiochemistry), as these factors are critical for pharmacological activity. While the synthesis of etifelmine itself can be straightforward, creating analogues with specific stereoisomers necessitates more advanced approaches. nih.gov

One key strategy involves the Mizoroki–Heck reaction, which can be used to form carbon-carbon bonds. In the context of diarylallylamines, this reaction can be optimized to favor the formation of one geometric isomer over another (E/Z selectivity). For instance, in the synthesis of related 3-arylcinnamylamines, using aryl boronic acids and a palladium catalyst under specific conditions can significantly improve the E/Z selectivity, often achieving a ratio of 20:1. osti.gov Lowering the reaction temperature to 25–40 °C and using a solvent mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and acetic acid (AcOH) have been shown to enhance both yield and selectivity. osti.gov

Another relevant approach is the asymmetric synthesis of β-substituted amino acids, which shares principles applicable to etifelmine analogues. This can involve the use of a chiral auxiliary or a stereoselective reaction, such as the Sharpless asymmetric dihydroxylation, to create an enantiomerically pure intermediate. symeres.com Subsequent reactions, like the ring-opening of an aziridine (B145994) intermediate, can proceed in a highly regioselective and stereoselective manner (SN2 type reaction), allowing for the precise installation of desired substituents. symeres.com These methods provide a framework for synthesizing a wide variety of novel amino-containing compounds with controlled stereochemistry. symeres.com

Optimization of Reaction Conditions for Improved Yield and Selectivity

Optimizing reaction conditions is crucial for making the synthesis of etifelmine and its analogues efficient and scalable. Key parameters that are often adjusted include solvent, temperature, reaction time, and the stoichiometry of reagents.

In multi-component reactions used to build heterocyclic analogues, the choice of solvent can dramatically impact the yield. For example, in a one-pot, three-component synthesis of 2-iminothiazoles, changing the solvent from water or dimethylformamide (DMF) to tetrahydrofuran (B95107) (THF) increased the product yield from trace amounts to 80%. wikipedia.org Further optimization, such as increasing the amount of the amine reactant to 1.2 equivalents, pushed the yield to as high as 89%. wikipedia.org

Temperature is another critical factor. Decreasing the temperature from room temperature to 10–15 °C has been shown to improve yields in certain multi-component reactions. wikipedia.org Conversely, for some reactions like the Mizoroki-Heck arylation, elevated temperatures can shut down the catalyst, leading to lower yields, making ambient temperature the optimal condition. osti.gov The following table illustrates the impact of various conditions on the yield of a model reaction relevant to the synthesis of etifelmine analogues.

| Entry | Solvent | Temperature (°C) | Amine (Equivalents) | Yield (%) |

| 1 | Water | Room Temp | 1.0 | Trace |

| 2 | Water | 10-15 | 1.0 | 25 |

| 3 | DMF | Room Temp | 1.0 | Trace |

| 4 | DMF | 10-15 | 1.0 | 18 |

| 5 | CH₂Cl₂ | 10-15 | 1.0 | 55 |

| 6 | Ethanol | 10-15 | 1.0 | 70 |

| 7 | THF | 10-15 | 1.0 | 80 |

| 8 | THF | 10-15 | 1.2 | 89 |

This table is based on data for a model three-component reaction and illustrates general principles of optimization. wikipedia.org

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

Rational Design Principles for Modulating Pharmacological Profiles

The design of etifelmine analogues is guided by principles of medicinal chemistry aimed at understanding and improving the drug's interaction with its biological target. The diarylallylamine scaffold of etifelmine is a versatile platform for modification. A key principle in the design of analogues is the strategic modification of the aryl groups. Adding a second, different aryl group to create unsymmetrical 3,3-diarylallylamines provides a significant opportunity to fine-tune the pharmacological properties of the molecule. osti.gov

Rational drug design often involves targeting specific receptors or enzymes. For neurologically active compounds, this could mean modulating activity at G-protein coupled receptors or ion channels. osti.govresearchgate.net Modifications to the structure, such as altering the substituents on the phenyl rings or changing the length and branching of the alkyl chain, can influence factors like binding affinity, selectivity, and metabolic stability. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve its drug-like properties.

Synthesis of Isotope-Labeled this compound for Mechanistic Investigations

To create an isotope-labeled version, one could start with isotopically labeled precursors. For example:

Carbon-13 (¹³C) Labeling: Using ¹³C-labeled benzophenone or butyronitrile would incorporate the isotope into the core structure of the molecule. Synthesizing labeled precursors, such as from [¹³C]methyl phenyl sulfide, is a common strategy. nih.gov

Deuterium (²H or D) Labeling: Deuterium can be introduced at specific positions through hydrogen-isotope exchange reactions or by using deuterated reagents. symeres.comrsc.org For instance, a deuterated reducing agent could be used in the nitrile reduction step of etifelmine synthesis. This is particularly useful for studying metabolic pathways, as the stronger carbon-deuterium bond can slow down metabolism at that site (a phenomenon known as the kinetic isotope effect). symeres.com

These labeled compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to track the molecule and its metabolites in biological systems using techniques like mass spectrometry and NMR spectroscopy. nih.gov

Exploration of Diarylallylamine and Related Structural Variants

Etifelmine belongs to the broader class of diarylallylamines, which includes a number of pharmacologically active compounds. The exploration of structural variants is a common strategy in drug discovery to find compounds with improved efficacy, selectivity, or pharmacokinetic properties. The cinnamylamine motif, which is related to the diarylallylamine structure, is present in several FDA-approved drugs. osti.gov

Research into this structural class has produced a variety of analogues, including:

Zimelidine: An early selective serotonin (B10506) reuptake inhibitor (SSRI), which features a pyridyl ring as one of the aryl groups.

Triprolidine: An antihistamine that incorporates the diarylallylamine motif within a pyrrolidine (B122466) ring system. osti.gov

Aminoxytriphene: A compound with a structure closely related to etifelmine. osti.gov

Molecular Pharmacology and Receptor Interaction Studies of Etifelmine Hydrochloride

Comprehensive Characterization of Adrenergic Receptor Engagement

Etifelmine (B1206945) hydrochloride's pharmacological profile is defined by its ability to selectively bind to and activate specific adrenergic receptor subtypes, thereby initiating distinct intracellular signaling cascades. medchemexpress.comwikipedia.org

Elucidation of Alpha-1 Adrenergic Receptor Activation Pathways

Etifelmine hydrochloride's interaction with alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a well-defined signaling cascade. wikipedia.org Upon binding, the activated Gq protein stimulates phospholipase C (PLC). wikipedia.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. wikipedia.org The resulting increase in intracellular calcium is a key factor in the contraction of smooth muscle cells, particularly those in the vasculature, leading to vasoconstriction. wikipedia.orgmedtigo.com

Mechanisms of Beta-1 Adrenergic Receptor Stimulation

The stimulation of beta-1 adrenergic receptors by this compound follows a different signaling pathway, mediated by a Gs protein. wikipedia.orgnih.gov Activation of the β1-receptor leads to the activation of adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov Elevated intracellular cAMP levels then activate protein kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, including L-type calcium channels and components of the contractile machinery within cardiac myocytes. nih.gov This cascade of events results in an increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect). patsnap.commedtigo.com

Comparative Analysis of Receptor Activation with Endogenous Catecholamines

The actions of this compound can be understood in the context of the natural ligands for adrenergic receptors: epinephrine (B1671497) and norepinephrine (B1679862).

Norepinephrine primarily acts on alpha-1 receptors, leading to potent vasoconstriction. consensus.app It also has a strong affinity for beta-1 receptors, thereby increasing heart rate and contractility. quizlet.com

Epinephrine demonstrates a broader spectrum of activity, acting as a potent agonist at both beta-1 and beta-2 adrenergic receptors, and at higher concentrations, it also activates alpha-1 receptors. consensus.appnih.gov

This compound's action is similar to that of norepinephrine in its dual stimulation of alpha-1 and beta-1 receptors. patsnap.com However, the relative potency and selectivity of etifelmine at these receptors compared to endogenous catecholamines have not been extensively quantified in publicly available literature. While both etifelmine and norepinephrine induce vasoconstriction and increase cardiac output, the precise comparative dynamics of receptor activation and downstream signaling require further detailed investigation. redalyc.org Some in vitro studies suggest that etifelmine has a significantly higher affinity for β1 receptors than for β2 receptors. wikipedia.org

Quantitative Receptor Binding Kinetics and Selectivity Investigations

To fully characterize the pharmacological profile of a compound like this compound, it is essential to determine its binding affinity and selectivity for its target receptors.

In Vitro Determination of Binding Affinities to Adrenergic Receptor Subtypes

The binding affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or inhibition constant (Ki). researchgate.netsciencesnail.com These values represent the concentration of the ligand required to occupy 50% of the receptors at equilibrium and are inversely proportional to binding affinity. researchgate.netyoutube.com Lower Kd or Ki values indicate a higher affinity of the ligand for the receptor. youtube.com

Interactive Data Table: Adrenergic Receptor Binding Affinities of Selected Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| This compound | α1A | Data not available |

| This compound | α1B | Data not available |

| This compound | α1D | Data not available |

| This compound | β1 | Data not available |

| This compound | β2 | Data not available |

| Epinephrine | α1A | ~15 |

| Epinephrine | β1 | ~30 |

| Epinephrine | β2 | ~15 |

| Norepinephrine | α1A | ~10 |

| Norepinephrine | β1 | ~40 |

| Norepinephrine | β2 | ~200 |

Note: The binding affinity values for epinephrine and norepinephrine are approximate and can vary depending on the experimental conditions and tissue type.

Methodologies for Assessing Binding Selectivity Across Multiple Receptor Targets

The selectivity of a compound for its intended receptor over other receptors is a critical aspect of its pharmacological profile. Several in vitro methodologies are employed to assess this.

Radioligand Binding Assays: These are the gold standard for determining the binding affinity and selectivity of a compound. nih.gov The principle involves a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. nih.gov By performing these competition binding assays across a panel of different receptor subtypes, a selectivity profile can be generated. nih.gov

Functional Assays: These assays measure the functional response of a cell upon receptor activation, such as changes in second messenger levels (e.g., cAMP or intracellular calcium) or downstream gene expression. nih.gov By comparing the concentration-response curves of a compound at different receptor subtypes, its functional selectivity can be determined. nih.gov

High-Throughput Screening: Modern drug discovery often employs high-throughput screening techniques where a compound is tested against a large panel of receptors simultaneously to identify both on-target and off-target interactions. promega.com

A comprehensive assessment of this compound's binding selectivity would involve utilizing these methodologies to compare its affinity and functional activity across all adrenergic receptor subtypes and potentially other G protein-coupled receptors.

Advanced Techniques for Quantifying Ligand-Receptor Interactions

The characterization of the interaction between a ligand, such as this compound, and its corresponding receptor is fundamental to understanding its pharmacological profile. A variety of advanced techniques are employed to quantify the affinity, specificity, and kinetics of these interactions. nih.gov These methods are crucial for determining key parameters like the dissociation constant (Kd), which indicates the ligand's binding affinity, and the maximum binding capacity (Bmax), representing the total receptor density.

Radioligand binding assays are a classic and widely used method. nih.gov These assays involve incubating a receptor preparation with a radioactively labeled ligand. The unbound ligand is then separated from the receptor-bound ligand by filtration, and the amount of bound radioactivity is quantified. nih.gov Saturation binding experiments, where the receptor is incubated with increasing concentrations of the radioligand, allow for the determination of Kd and Bmax. nih.gov Competitive binding assays, in which the radioligand competes with an unlabeled ligand (like this compound), are used to determine the affinity of the unlabeled compound. nih.gov

Beyond traditional filtration-based assays, other biophysical and computational techniques offer deeper insights. Equilibrium dialysis, for instance, allows for the measurement of binding at equilibrium, where the ligand is free to move across a semi-permeable membrane while the larger receptor is contained. nih.gov Affinity chromatography can also be used to separate and quantify interactions based on the specific binding of a receptor to a ligand immobilized on a solid support. nih.gov

In instances where direct ligand binding experiments are not feasible, functional response data can be used to estimate binding properties. The Furchgott method involves measuring concentration-response curves before and after irreversible inactivation of a fraction of the receptors. nih.gov By analyzing the shift in these curves, it is possible to calculate the Kd of an agonist without directly measuring its binding. nih.gov More recent computational approaches, such as the use of algorithms like BINding ANAlyzer (BINANA), can further dissect and characterize atomic-level interactions between a ligand and the amino acid residues within the receptor's binding pocket. mdpi.com

Table 1: Overview of Techniques for Quantifying Ligand-Receptor Interactions This table is interactive. You can sort and filter the data.

| Technique | Principle | Key Parameters Determined | Reference |

|---|---|---|---|

| Radioligand Binding Assay | Uses a radioactively labeled ligand to quantify binding to a receptor. | Kd (dissociation constant), Bmax (maximum binding capacity), Ki (inhibitory constant) | nih.gov |

| Equilibrium Dialysis | Separation of receptor-ligand complex from free ligand across a semi-permeable membrane at equilibrium. | Kd | nih.gov |

| Affinity Chromatography | Separation based on specific binding of a receptor to an immobilized ligand. | Qualitative and quantitative assessment of binding. | nih.gov |

| Furchgott Analysis | Calculation of binding affinity from functional response data after partial irreversible receptor inactivation. | Kd | nih.gov |

Downstream Signaling Cascades and Cellular Functional Responses

Investigation of Intracellular Signal Transduction Pathways Activated by this compound

Etifelmine is classified as a stimulant drug. wikipedia.org Stimulants with sympathomimetic properties, such as Etifelmine's analogue Etilefrine, typically exert their effects by activating adrenergic receptors, which in turn trigger specific intracellular signal transduction pathways. patsnap.com Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events. nih.gov

Activation of α1-adrenergic receptors, for example, stimulates a Gq protein, which then activates the enzyme phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytosol to bind to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins, leading to a physiological response.

In contrast, activation of β1-adrenergic receptors typically involves coupling to a Gs protein. This stimulation activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). mhmedical.com As a second messenger, cAMP activates protein kinase A (PKA). PKA then phosphorylates specific substrate proteins, including ion channels and enzymes, thereby mediating the cellular response to the initial agonist binding. nih.gov These signaling pathways connect the receptor on the cell surface to the nucleus and other intracellular targets, ultimately leading to changes in cellular function and gene expression. nih.gov

Table 2: General Adrenergic Receptor Downstream Signaling Pathways This table is interactive. You can sort and filter the data.

| Receptor Subtype | G-Protein Coupling | Primary Effector Enzyme | Key Second Messengers | Primary Kinase Activated |

|---|---|---|---|---|

| α1 | Gq | Phospholipase C | IP3, DAG, Ca2+ | Protein Kinase C (PKC) |

Cellular Mechanisms Underlying Vasoconstriction and Myocardial Contractility in Preclinical Systems

The physiological effects of adrenergic agonists, such as vasoconstriction and increased myocardial contractility, are direct consequences of the activation of specific intracellular signaling pathways in preclinical systems. patsnap.com

Vasoconstriction: The contraction of vascular smooth muscle cells is primarily controlled by intracellular Ca2+ concentration. nih.gov The activation of α1-adrenergic receptors on these cells by a sympathomimetic agent leads to the IP3-mediated release of Ca2+ from the sarcoplasmic reticulum. patsnap.com The resulting increase in cytosolic Ca2+ allows it to bind to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and, consequently, vasoconstriction. nih.gov This narrowing of blood vessels increases peripheral vascular resistance, a key factor in elevating blood pressure. patsnap.com

Myocardial Contractility: The heart's contractile force (inotropism) is enhanced through the stimulation of β1-adrenergic receptors located on cardiac muscle cells. patsnap.com The subsequent rise in intracellular cAMP and activation of PKA leads to the phosphorylation of several key proteins involved in cardiac excitation-contraction coupling. PKA phosphorylates L-type calcium channels, which increases the influx of Ca2+ into the cell during an action potential. It also phosphorylates ryanodine (B192298) receptors on the sarcoplasmic reticulum, enhancing Ca2+ release into the cytosol, and phospholamban, which increases the rate of Ca2+ reuptake into the sarcoplasmic reticulum, leading to faster relaxation (lusitropy). The combined effect of increased Ca2+ availability for the contractile machinery results in a more forceful and rapid contraction of the heart muscle (a positive inotropic effect). mhmedical.comnih.gov

Preclinical In Vitro Studies on Cardiotonic Effects

Cardiotonic agents are substances that have a strengthening effect on the heart, leading to an increase in cardiac output. drugbank.com Sympathomimetics that stimulate β1-adrenergic receptors are a well-established class of cardiotonic drugs. patsnap.comdrugbank.com The positive inotropic effects of these agents can be rigorously evaluated in various preclinical in vitro models before human studies. nih.gov

These models are designed to assess changes in myocardial contractility and function in a controlled laboratory setting. nih.gov Common preparations include isolated cardiac myocytes, papillary muscles, and whole-heart systems like the Langendorff-perfused heart. More recently, engineered heart tissues (EHTs), which are three-dimensional constructs of cultured cardiac cells, have been used as a screening platform to assess contractile behavior and the effects of various compounds. nih.gov

In these in vitro systems, the administration of a β1-adrenergic agonist is expected to produce measurable increases in the force and velocity of muscle contraction. nih.gov These cardiotonic effects are a direct result of the signaling cascade involving increased intracellular cAMP and enhanced calcium cycling within the cardiomyocytes, as described previously. Such preclinical studies are essential for confirming the mechanism of action and characterizing the potency and efficacy of potential cardiotonic therapies. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogues

Identification of Essential Structural Elements for Adrenergic Agonist Activity

The structure-activity relationship (SAR) for traditional adrenergic agonists is well-defined and centers on the β-phenylethylamine skeleton. pharmacy180.comntu.edu.sg Maximal agonistic activity at adrenergic receptors is typically associated with several key structural features. ccjm.org

First, the presence of a catechol moiety—a benzene (B151609) ring with hydroxyl (-OH) groups at the 3 and 4 positions—is crucial for high-potency interactions with the receptor, primarily through hydrogen bonding. ntu.edu.sg Second, a two-carbon chain separating the aromatic ring from the terminal amino group is considered optimal for activity. ntu.edu.sgccjm.org Third, a hydroxyl group on the β-carbon of this ethylamine (B1201723) side chain generally enhances both α- and β-receptor agonist activity. ntu.edu.sg

The nature of the substituent on the amino nitrogen plays a critical role in determining receptor selectivity. As the steric bulk of the N-substituent increases, α-receptor agonist activity tends to decrease while β-receptor activity increases. pharmacy180.comslideshare.net For example, norepinephrine (with a primary amine) is a potent α-agonist, whereas isoproterenol (B85558) (with a bulky isopropyl group) is a potent β-agonist with little α-activity. pharmacy180.comyoutube.com

The structure of Etifelmine, 2-(Diphenylmethylidene)butan-1-amine, presents a significant departure from this classic β-phenylethylamine template. wikipedia.org It lacks the phenolic hydroxyl groups and the β-hydroxyl group characteristic of catecholamines. Instead, it features a diphenylmethylidene group, where two phenyl rings are attached to a carbon that is part of a double bond. This unique structural framework suggests that its interaction with adrenergic or other receptors may involve different binding modes compared to traditional sympathomimetics. Elucidating the specific SAR for Etifelmine and its analogues would require dedicated synthesis and pharmacological testing of related compounds to identify which structural moieties are essential for its stimulant activity.

Table 3: General Structure-Activity Relationships for Classical β-Phenylethylamine Adrenergic Agonists This table is interactive. You can sort and filter the data.

| Structural Feature | Modification | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Aromatic Ring | 3,4-dihydroxy (catechol) substitution | Maximal α and β agonist activity. | ntu.edu.sgccjm.org |

| Aromatic Ring | Removal of one or both -OH groups | Decreases potency but increases metabolic stability and CNS penetration. | ntu.edu.sgccjm.org |

| Side Chain | β-hydroxyl group | Enhances agonist activity at both α and β receptors. | ntu.edu.sgyoutube.com |

| Side Chain | α-alkyl substitution | Increases duration of action (resistance to MAO); can affect receptor selectivity. | pharmacy180.com |

| Amino Group | Increasing size of N-alkyl substituent | Decreases α-receptor activity and increases β-receptor activity. | pharmacy180.comslideshare.net |

Impact of Subtle Structural Modifications on Receptor Binding Affinity and Functional Selectivity

There is a lack of publicly available research data detailing the structure-activity relationships (SAR) for etifelmine and its analogues. Scientific investigations into how modifications to the diphenylmethylidene group, the butylamine (B146782) side chain, or the position and nature of substituents on the phenyl rings affect receptor binding affinity and functional selectivity have not been reported in the accessible literature.

Without such studies, it is not possible to present a data table or a detailed analysis of the pharmacophoric requirements for etifelmine's activity. For example, information regarding whether electron-withdrawing or electron-donating groups on the phenyl rings enhance or diminish activity, or how altering the length or branching of the alkylamine chain impacts receptor interaction, is not available.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Consistent with the absence of SAR data, there are no published Quantitative Structure-Activity Relationship (QSAR) models for this compound or its derivatives. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. The development of such models requires a dataset of structurally related compounds with corresponding biological activity data, which is not available for the etifelmine chemical class.

Therefore, no predictive models that could guide the design of new etifelmine-based compounds with potentially enhanced potency or selectivity have been described in the scientific literature. The creation of a data table illustrating the physicochemical descriptors and their correlation with the biological activity of etifelmine analogues is not feasible.

Biochemical Pathways and Metabolic Transformations of Etifelmine Hydrochloride

Identification and Characterization of Primary Metabolic Pathways

The metabolism of a drug can introduce, expose, or modify functional groups, a process that typically precedes conjugation and excretion. pharmaguideline.comwikipedia.org While comprehensive metabolic studies specifically on etifelmine (B1206945) hydrochloride are not extensively detailed in publicly available literature, the fundamental principles of drug metabolism allow for a theoretical framework of its biotransformation.

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

Phase I reactions are the initial steps in drug metabolism, primarily involving oxidation, reduction, and hydrolysis to increase the hydrophilicity of the parent compound. fiveable.me These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. merckmanuals.comnih.gov For a compound with the chemical structure of etifelmine, potential Phase I metabolic pathways would likely include hydroxylation of the aromatic rings or aliphatic side chains, N-dealkylation, and oxidation of the amine group. These modifications introduce or unmask polar functional groups, preparing the molecule for subsequent Phase II reactions. pharmaguideline.comwikipedia.org

Phase II Metabolic Reactions (e.g., Conjugation Reactions)

Following Phase I metabolism, the modified, more polar metabolites often undergo Phase II conjugation reactions. This involves the covalent attachment of endogenous polar molecules, such as glucuronic acid, sulfate, or amino acids, to the functional groups introduced during Phase I. pharmaguideline.comresearchgate.net These conjugation reactions significantly increase the water solubility of the metabolite, facilitating its elimination from the body via urine or bile. merckmanuals.com Common Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. For etifelmine metabolites possessing hydroxyl or amino groups, glucuronidation and sulfation would be anticipated as major conjugation pathways. researchgate.net

Enzymology of Etifelmine Hydrochloride Biotransformation

The enzymatic machinery responsible for drug metabolism is diverse and exhibits significant inter-individual variability, influencing a drug's efficacy and potential for interactions.

Role of Cytochrome P450 Enzymes and Other Drug-Metabolizing Enzymes

The cytochrome P450 (CYP450) system is the most important enzyme family involved in Phase I metabolism of a vast number of drugs. merckmanuals.commerckmanuals.com Specific isoforms, such as those belonging to the CYP1, CYP2, and CYP3 families, are responsible for the oxidative metabolism of most xenobiotics. mdpi.com While the specific CYP isoforms responsible for this compound metabolism have not been definitively identified in the available literature, it is highly probable that members of these families would be involved. Other enzymes, such as flavin-containing monooxygenases (FMOs), may also contribute to the oxidation of nitrogen-containing compounds like etifelmine. hyphadiscovery.com Phase II reactions are catalyzed by a different set of enzymes, primarily transferases, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. researchgate.net

Enzyme Kinetics and Inhibition Studies in Preclinical Models

Xenobiotic Metabolism Considerations for this compound

: An Overview

Information regarding the biochemical pathways and metabolic transformations of this compound is not available in the current body of scientific literature.

Despite extensive searches of scientific databases and literature, no specific studies detailing the metabolism, biotransformation, or the influence of metabolic pathways on the preclinical pharmacological activity of this compound could be located. This includes a lack of information on the specific enzymes responsible for its breakdown, the chemical structure of any potential metabolites, and how these metabolic processes might alter its therapeutic effects or toxicity profile in preclinical models.

Etifelmine, also known as gilutensin, is a stimulant drug that was previously used for the treatment of hypotension. However, detailed pharmacokinetic and metabolism data, which are crucial for understanding the disposition of a drug in the body, appear to be absent from publicly accessible records.

Therefore, it is not possible to provide an article structured around the requested outline, including data tables and detailed research findings, as the foundational scientific information is not available.

Advanced Analytical Methodologies for Etifelmine Hydrochloride Research

Chromatographic Techniques and Method Development for Etifelmine (B1206945) Hydrochloride

Chromatography is a pivotal technique for separating and analyzing complex mixtures. In the context of etifelmine hydrochloride research, chromatographic methods are indispensable for determining purity, quantifying the active substance, and identifying impurities or degradants.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative determination of pharmaceutical compounds like this compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. nih.govorientjchem.org The separation is based on the differential partitioning of the analyte between the two phases.

The development of a stability-indicating HPLC method is crucial, as it must be able to resolve this compound from any potential degradation products or process-related impurities. nih.govnih.govresearchgate.net Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is reliable and fit for its intended purpose. researchgate.netrjptonline.org Quantification is typically achieved using a UV detector, as the aromatic ring in the etifelmine structure allows for UV absorbance. thepharmajournal.comunirioja.es Pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be used to enhance detectability for compounds lacking a strong chromophore, although this may not be necessary for etifelmine. nih.gov

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation of the analyte from impurities based on hydrophobicity. nih.gov |

| Mobile Phase | Mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). orientjchem.orgthepharmajournal.com | Elutes the components from the column; composition is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase through the system. thepharmajournal.com |

| Detection | UV/Vis or Photodiode Array (PDA) Detector (e.g., at 275-280 nm). thepharmajournal.combepls.com | Monitors the column effluent and quantifies the analyte based on its absorbance of light. |

| Linearity Range | e.g., 1–12 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. nih.gov |

| Precision (%RSD) | < 2% | Measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov |

For the analysis of this compound at very low concentrations (trace analysis) and for the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. globalresearchonline.netyoutube.com This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

LC-MS/MS is essential for pharmacokinetic studies, allowing for the quantification of the parent drug and its metabolites in biological matrices like plasma and urine. nih.govpensoft.net The method typically involves protein precipitation to remove interferences from the biological sample, followed by chromatographic separation and detection. nih.gov The use of tandem mass spectrometry, often with a triple quadrupole (QqQ) mass analyzer operating in Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and allows for detection limits in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.govpensoft.netnih.gov This high sensitivity is critical for detecting trace-level impurities and characterizing the metabolic fate of the drug, as metabolites are often present in low abundance. nih.gov

The development of a robust separation method ensures that the analytical procedure remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. serravit.com.trsciencepublishinggroup.com For this compound, this involves creating a method that can consistently separate the main peak from all known and potential impurities, including starting materials, by-products, and degradation products. orientjchem.orgnih.gov

Method development often starts with screening different columns (e.g., C18, C8) and mobile phase compositions (varying organic modifier, pH, and buffer strength). orientjchem.orgchromatographyonline.com The goal is to achieve optimal resolution, peak shape, and analysis time. serravit.com.tr Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products. nih.gov The separation method must then prove its ability to resolve the parent drug from these degradants, confirming its stability-indicating nature. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the quantitative determination and structural characterization of this compound. These methods provide information based on the interaction of the molecule with electromagnetic radiation or its behavior in electric and magnetic fields.

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative determination of this compound in bulk and pharmaceutical formulations. ijpras.com The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net The presence of a chromophore in the this compound structure allows for direct measurement of its UV absorbance at a specific wavelength (λmax). ijpras.com Alternatively, derivatization reactions can be employed, where the drug reacts with a chromogenic reagent, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), to form a colored product that can be measured in the visible region.

Spectrofluorimetry offers higher sensitivity and selectivity compared to spectrophotometry. nih.gov This technique can be applied if this compound possesses native fluorescence or can be derivatized to form a fluorescent product. researchgate.net Another approach is based on the quenching of the fluorescence of a reagent, such as eosin, by the drug. nih.govekb.eg The decrease in fluorescence intensity is proportional to the concentration of the analyte. ekb.eg These methods are validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

| Method | Principle | Parameter | Typical Value |

|---|---|---|---|

| Spectrophotometry | Formation of a colored complex with a reagent (e.g., NBD-Cl) measured at a specific λmax. | λmax | ~503 nm (for Etilefrine HCl with NBD-Cl) |

| Linearity Range | 3–13 µg/mL (for Etilefrine HCl) | ||

| Application | Quantification in pure and dosage forms. scirp.org | ||

| Spectrofluorimetry | Quenching of the native fluorescence of a reagent (e.g., Eosin) by the analyte. nih.gov | Excitation λ | ~304 nm (Eosin) nih.gov |

| Emission λ | ~543 nm (Eosin) nih.gov | ||

| Linearity Range | 0.3–8 µg/mL nih.gov | ||

| LOD / LOQ | 0.11 µg/mL / 0.34 µg/mL nih.gov |

Mass spectrometry (MS) is a powerful tool for the structural elucidation of this compound and its related substances. scispace.com High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. chimia.chnih.gov

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns by subjecting a selected precursor ion to collision-induced dissociation (CID). nih.govwindows.net The interpretation of these fragment ions provides detailed structural information, which is crucial for identifying unknown impurities or metabolites. scispace.comnih.gov This de novo interpretation of mass spectra is a key step in characterizing novel compounds discovered during research. nih.gov

Furthermore, advanced MS-based proteomic approaches can be employed to investigate drug-target interactions. nih.gov Techniques like Drug Affinity-Responsive Target Stability (DARTS) and Limited Proteolysis-coupled Mass Spectrometry (LiP-MS) identify biological targets by measuring changes in protein stability or conformation upon binding of a small molecule like etifelmine. nih.gov In a DARTS experiment, the binding of the drug protects its protein target from proteolysis, and this change can be detected and quantified by mass spectrometry, thereby revealing potential mechanisms of action. nih.gov

X-ray Fluorescence (XRF) Spectrometry for Binding Event Detection and Protein Modification Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique widely used for elemental analysis. wikipedia.orghoriba.com The fundamental principle of XRF involves the excitation of a sample with a primary X-ray source, causing the ejection of inner-shell electrons from the atoms within the sample. To regain stability, electrons from higher energy orbitals fill the vacancies, emitting secondary X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample. wikipedia.org

While XRF is traditionally employed for detecting heavier elements, its application in the analysis of organic compounds, particularly in detecting heteroatoms like nitrogen, is an area of growing interest. researchgate.netresearchgate.net For a compound such as this compound, which contains nitrogen, XRF could theoretically be used to quantify the compound in various samples. However, the analysis of light elements like nitrogen presents challenges due to low fluorescence yield and the shallow penetration depth of the emitted X-rays. researchgate.net

In the context of binding event detection, XRF could be utilized in an indirect manner. For instance, if this compound binds to a metalloprotein, changes in the elemental composition or the local chemical environment of the metal center upon binding could potentially be detected. This would provide indirect evidence of the binding event. Similarly, for protein modification analysis, if a modification process involves the addition or removal of an element detectable by XRF, this technique could be employed to monitor the extent of the modification.

It is important to note that the direct application of XRF for studying the binding events and protein modifications of a purely organic molecule like this compound is not a standard approach and would require significant methodological development. Wavelength Dispersive X-ray Fluorescence (WDXRF) is a configuration that precludes the analysis of elements lighter than fluorine, meaning it would not provide information on the nitrogenous constituents of a sample. dtic.mil

| Parameter | Description | Applicability to this compound |

| Principle | Excitation of a sample with X-rays and detection of characteristic secondary X-rays. wikipedia.org | Indirectly applicable by detecting changes in elemental composition of binding partners (e.g., metalloproteins). |

| Detected Elements | Typically heavier elements, with challenges for lighter elements like nitrogen. horiba.com | Nitrogen is a constituent of this compound, but direct detection is challenging. researchgate.net |

| Sample Type | Solids, liquids, and powders. horiba.com | Versatile for various sample forms that may contain this compound. |

| Limitations | Low sensitivity for light elements; does not provide information on chemical structure. researchgate.netdtic.mil | Direct analysis of the organic molecule is limited. |

Surface Plasmon Resonance (SPR) and Nanoparticle-Based Detection Systems for Ligand Binding Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. springernature.comnih.gov It is widely used to determine the kinetics and affinity of binding between a ligand (in this case, this compound) and a target molecule, typically a protein immobilized on a sensor surface. springernature.comnih.gov The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution. springernature.com

In a hypothetical SPR experiment to study this compound, a target protein of interest would be immobilized on the sensor chip. A solution containing this compound would then be flowed over the surface. The binding of this compound to the immobilized protein would cause a change in the refractive index, which is detected and recorded in real-time as a sensorgram. From this data, key kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) can be determined.

Nanoparticle-Based Detection Systems offer another innovative approach for ligand binding studies. Gold nanoparticles (AuNPs), in particular, have been utilized in colorimetric sensors for the detection of various molecules, including biogenic amines. nih.govnih.gov These systems often rely on the aggregation or dispersion of nanoparticles induced by the analyte, leading to a change in their localized surface plasmon resonance (LSPR) and a corresponding color change. nih.gov

A study on the spectrophotometric determination of Etilefrine hydrochloride, a structurally similar compound to Etifelmine, demonstrated the use of gold nanoparticles for its quantification. scispace.com The method was based on the reduction of a gold solution by the drug to form AuNPs, which exhibit a characteristic absorption band that can be measured. scispace.com This suggests that a similar nanoparticle-based colorimetric assay could be developed for this compound.

| Technique | Principle | Key Parameters Measured | Relevance to this compound |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding to a sensor surface. springernature.com | k_on, k_off, K_D | Can provide detailed kinetic and affinity data for the interaction of this compound with its biological targets. |

| Nanoparticle-Based Detection | Analyte-induced aggregation/dispersion of nanoparticles leading to a colorimetric or spectrophotometric change. nih.gov | Concentration | A potential method for the quantification of this compound, based on studies with similar compounds. scispace.com |

Validation of Bioanalytical Methods for Preclinical Research Applications

The validation of bioanalytical methods is a critical process in drug development to ensure the reliability and reproducibility of the data generated from preclinical and clinical studies. nih.govwuxiapptec.com A validated bioanalytical method provides confidence that the measured concentrations of an analyte in a biological matrix are accurate and precise. The validation process involves a series of experiments to assess the performance characteristics of the method. europa.eu

For a compound like this compound, a bioanalytical method, likely based on a technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, would need to be developed and validated for its quantification in biological matrices like plasma, serum, or urine. The key parameters that must be evaluated during method validation are outlined in regulatory guidelines. europa.eu

Key Bioanalytical Method Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. nih.gov

Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the relative standard deviation (RSD). nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The efficiency of the extraction process of the analyte from the biological matrix. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The successful validation of a bioanalytical method for this compound would be a prerequisite for conducting pharmacokinetic, toxicokinetic, and other preclinical studies that require the quantification of the drug in biological samples.

| Validation Parameter | Objective | Typical Acceptance Criteria |

| Accuracy | To determine the closeness of measured values to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | To assess the reproducibility of the method. | RSD ≤ 15% (≤ 20% at LLOQ). |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Stability | To ensure the analyte is stable during sample handling and storage. | Analyte concentration should be within ±15% of the initial concentration. |

Preclinical Pharmacodynamic Investigations of Etifelmine Hydrochloride

In Vitro Pharmacodynamic Assessments

Evaluation of Adrenergic Receptor Agonism in Cellular Assays

No publicly available studies were identified that have evaluated the adrenergic receptor agonism of etifelmine (B1206945) hydrochloride in cellular assays. Such studies are crucial for determining the specific subtypes of adrenergic receptors (e.g., α1, α2, β1, β2) with which the compound interacts and for quantifying its potency and efficacy as an agonist. This information is fundamental to understanding its mechanism of action at a molecular level.

Measurement of Functional Responses in Isolated Tissue Preparations

There is a lack of published research detailing the measurement of functional responses to etifelmine hydrochloride in isolated tissue preparations. These types of experiments, often conducted on tissues such as aortic rings, vas deferens, or atrial muscle, are used to characterize the physiological effects of a compound on specific organ systems and to confirm the functional consequences of receptor binding observed in cellular assays.

Comparative Preclinical Pharmacodynamic Studies with Known Sympathomimetics

No comparative preclinical pharmacodynamic studies between this compound and other known sympathomimetic agents were found in the available literature. Such studies are essential for understanding the relative potency, efficacy, and receptor selectivity profile of a new compound in relation to established drugs in the same therapeutic class.

Theoretical and Computational Chemistry Approaches to Etifelmine Hydrochloride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. openaccessjournals.comopenaccessjournals.comjscimedcentral.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

For etifelmine (B1206945) hydrochloride, molecular docking studies would be pivotal in identifying its potential sites of action within the central nervous system. Given its structural similarity to other stimulants, key protein targets for investigation would likely include monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). duq.edunih.gov The primary goal of docking etifelmine to these transporters would be to predict its binding affinity and pose within the active site.

The interaction modeling process would involve:

Preparation of the Ligand: The 3D structure of etifelmine would be generated and optimized to its lowest energy conformation.

Receptor Selection and Preparation: High-resolution crystal structures of human monoamine transporters would be obtained from protein databases. The binding site would be defined based on the location of known substrates or inhibitors. jocpr.com

Docking Simulation: Using specialized software, the etifelmine molecule would be virtually placed into the defined binding pocket of the transporter in numerous possible conformations and orientations.

Scoring and Analysis: Each generated pose would be evaluated using a scoring function that estimates the binding free energy. jscimedcentral.com The top-scoring poses would then be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the receptor. americanpharmaceuticalreview.comnih.gov

These studies could reveal whether etifelmine acts as a competitive inhibitor, blocking the binding of endogenous neurotransmitters, and which specific residues are crucial for its binding. nih.gov

Table 1: Hypothetical Molecular Docking Results of Etifelmine with Monoamine Transporters

This table illustrates the type of data that would be generated from molecular docking studies. The values are purely exemplary.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 | Hydrogen Bond, Hydrophobic |

| Norepinephrine Transporter (NET) | -7.9 | Asp75, Tyr151, Phe317 | Hydrogen Bond, Pi-Pi Stacking |

| Serotonin Transporter (SERT) | -6.2 | Asp98, Ile172, Tyr176 | Hydrogen Bond, Hydrophobic |

Advanced Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new, untested compounds and to understand which molecular properties are important for their effects. acs.orgnih.gov

For etifelmine hydrochloride, an advanced QSAR study would involve a dataset of structurally related phenethylamine (B48288) derivatives with known activities at specific targets (e.g., DAT, NET). The process would include:

Data Collection: Gathering a set of molecules with a range of structural diversity and corresponding biological activity data.

Descriptor Calculation: For each molecule, a large number of numerical descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation would be developed that best correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation sets of compounds. nih.gov

A validated QSAR model for a series of compounds including etifelmine could predict its potency as a monoamine transporter inhibitor and highlight the key structural features that contribute to this activity. For instance, the model might reveal that the presence and position of the ethyl and fluoro groups on the phenethylamine scaffold are critical for high affinity.

Table 2: Exemplar Molecular Descriptors for a Hypothetical QSAR Model

This table shows examples of descriptors that would be used in a QSAR study of etifelmine and related compounds.

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|

| Etifelmine | 199.27 | 2.8 | 26.02 | 50 |

| Analogue A | 185.24 | 2.3 | 26.02 | 120 |

| Analogue B | 213.30 | 3.2 | 38.25 | 35 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orgfiveable.me Understanding the preferred conformations of a drug molecule is crucial, as its 3D shape dictates how it can interact with its biological target. slideshare.netacs.org Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-receptor complexes. sci-hub.se

A conformational analysis of this compound would first identify the low-energy shapes the molecule can adopt in different environments (e.g., in a vacuum, in water). drugdesign.org This is important because the bioactive conformation, the shape it adopts when bound to a receptor, may not be its lowest energy state. researchgate.net

MD simulations could then be employed to:

Simulate Etifelmine in Solution: To observe its flexibility and the conformations it predominantly adopts in an aqueous environment.

Simulate the Etifelmine-Receptor Complex: An MD simulation of etifelmine docked into a transporter like DAT would reveal the stability of the binding pose over time. figshare.com It would show how the ligand and protein adjust to each other and could highlight key dynamic interactions that are not apparent from static docking poses. nih.govjocpr.com

These simulations can provide a more realistic picture of the binding event and can help to refine the understanding of the ligand-receptor interactions. nih.gov

Computational Prediction of Metabolic Fate and Biotransformation Pathways

In silico methods for predicting drug metabolism are becoming increasingly valuable in the early stages of drug development. creative-biolabs.com These tools use knowledge-based systems and machine learning models to predict how a molecule will be chemically modified by metabolic enzymes in the body. nih.govdigitellinc.comrsc.org

For this compound, computational metabolism prediction would likely focus on the reactions mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many xenobiotics, including amphetamine-like substances. researchgate.net The prediction process would involve submitting the structure of etifelmine to a software platform that applies a set of biotransformation rules.

The predicted metabolic pathways could include:

Phase I Reactions: Oxidation, such as hydroxylation of the aromatic ring or dealkylation of the ethyl group.

Phase II Reactions: Conjugation of the Phase I metabolites with endogenous molecules like glucuronic acid or sulfate.

These predictions can help to identify potentially active or reactive metabolites and provide guidance for experimental metabolism studies. nih.gov Understanding the metabolic profile of etifelmine is crucial for a complete characterization of its pharmacology.

Table 3: Hypothetical Predicted Metabolites of Etifelmine

This table provides an example of the output from a computational metabolism prediction tool.

| Metabolite | Predicted Biotransformation | Metabolizing Enzyme Family | Metabolic Phase |

|---|---|---|---|

| 4-Hydroxy-etifelmine | Aromatic Hydroxylation | CYP2D6 | Phase I |

| N-Desethyl-etifelmine | N-Dealkylation | CYP3A4 | Phase I |

| Etifelmine Glucuronide | Glucuronidation | UGT | Phase II |

Future Research Directions and Unexplored Avenues for Etifelmine Hydrochloride

Development of Novel and Sustainable Synthetic Routes for Etifelmine (B1206945) Hydrochloride

The synthesis of pharmaceutical compounds is a critical aspect of drug development, influencing not only the cost and accessibility of the medication but also its environmental impact. Future research into etifelmine hydrochloride should prioritize the development of novel and sustainable synthetic routes. hilarispublisher.com Traditional synthetic methods can often be inefficient, costly, and environmentally unfriendly. hilarispublisher.com Modern medicinal chemistry offers a variety of innovative approaches to address these challenges.

Key areas of exploration could include:

Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium, has become a cornerstone of modern organic synthesis. hilarispublisher.com These catalysts can facilitate the construction of complex molecular architectures with high efficiency and selectivity, potentially streamlining the synthesis of this compound. hilarispublisher.com

Photocatalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. hilarispublisher.com Exploring photocatalytic methods could lead to more energy-efficient and environmentally benign synthetic pathways. hilarispublisher.com

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow synthesis for this compound could enhance production efficiency and consistency.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and can often be performed in aqueous environments under mild conditions, reducing the need for harsh solvents and reagents.

The ultimate goal is to develop synthetic routes that are not only economically viable but also align with the principles of green chemistry, minimizing waste and environmental impact. hilarispublisher.com

| Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | Increased efficiency, high selectivity, rapid assembly of molecular scaffolds. hilarispublisher.com | Screening new ligands and reaction conditions to optimize yield and purity. |

| Photocatalysis | Mild reaction conditions, high specificity, reduced energy consumption. hilarispublisher.com | Identifying suitable photocatalysts and reaction parameters. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. | Designing and optimizing a continuous flow reactor setup. |

| Biocatalysis | High stereoselectivity, environmentally friendly (aqueous media), mild reaction conditions. | Identifying and engineering enzymes for specific synthetic steps. |

Deeper Elucidation of Adrenergic Receptor Subtype Selectivity and Allosteric Modulation Mechanisms

This compound is known to act on adrenergic receptors. However, the adrenergic receptor family is diverse, comprising multiple subtypes (e.g., α1, α2, β1, β2, β3), each with distinct physiological roles. nih.govnih.gov A more profound understanding of this compound's interaction with these subtypes is a crucial area for future research. The selectivity of a drug for a particular receptor subtype is a key determinant of its therapeutic efficacy and side-effect profile. nih.govdrugbank.com

Future investigations should aim to:

Quantify Binding Affinity and Efficacy: Comprehensive radioligand binding studies and functional assays are needed to determine the binding affinity (Ki) and functional efficacy (EC50 and Emax) of this compound at each of the major adrenergic receptor subtypes. nih.govresearchgate.net This would create a detailed pharmacological profile, revealing whether it is a selective or non-selective agent.

Investigate Allosteric Modulation: Beyond direct activation or blocking of the primary (orthosteric) binding site, many drugs can act as allosteric modulators. longdom.org These molecules bind to a different site on the receptor, causing a conformational change that can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the natural ligand. longdom.orgnih.gov Investigating whether this compound can act as an allosteric modulator of adrenergic receptors could reveal a more sophisticated mechanism of action and open up new therapeutic possibilities. nih.gov Allosteric modulators often offer greater subtype selectivity and a more nuanced physiological effect. longdom.org

| Mechanism | Description | Potential Implications |

|---|---|---|

| Orthosteric Agonism | Directly binds to and activates the primary receptor binding site. | The currently understood mechanism for many adrenergic drugs. |

| Subtype Selectivity | Preferentially binds to and/or activates one receptor subtype over others (e.g., β1 vs. β2). nih.gov | Could lead to more targeted therapeutic effects with fewer side effects. nih.gov |

| Allosteric Modulation | Binds to a secondary site, altering the receptor's response to its natural ligand. longdom.orgnih.gov | May offer finer control over receptor activity and improved selectivity. longdom.org |

Investigation of Potential Non-Adrenergic Receptor Interactions and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple targets. nih.govresearchgate.net These "off-target" interactions are not always detrimental and can sometimes contribute to the drug's therapeutic effect or open avenues for drug repurposing. nih.gov A comprehensive investigation into the polypharmacology of this compound is a critical, yet unexplored, area of research.

Future research in this domain should involve:

Broad-Spectrum Screening: Utilizing high-throughput screening platforms to test this compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.

Chemogenomic Approaches: Employing computational and experimental chemogenomic techniques to identify potential off-target interactions based on structural similarities to other known ligands. d-nb.info

Functional Validation: Any identified interactions should be validated through functional assays to determine their biological relevance.

Uncovering a polypharmacological profile for this compound could provide a more complete understanding of its mechanism of action and potentially identify novel therapeutic applications for conditions unrelated to its adrenergic activity. researchgate.net

Advanced Preclinical Pharmacokinetic-Pharmacodynamic Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool in drug development that establishes a mathematical link between the drug's concentration in the body over time (PK) and its observed effect (PD). nih.gov For this compound, advanced preclinical PK/PD modeling and simulation can provide invaluable insights that can guide future clinical development.

Key objectives for this research area include:

Developing Integrated PK/PD Models: These models would describe the complete time course of the drug's effects, helping to elucidate the relationship between exposure and response. nih.gov

Interspecies Scaling: Using data from preclinical animal models to predict the pharmacokinetic and pharmacodynamic behavior of this compound in humans. taylorfrancis.comallucent.com

Simulation of Dosing Regimens: Employing the developed models to simulate various dosing scenarios to identify optimal dosing strategies for future clinical trials.

By leveraging advanced modeling and simulation, researchers can make more informed decisions, potentially streamlining the drug development process and optimizing the therapeutic use of this compound. nih.gov

Application of Systems Biology and Proteomics Approaches to Understand this compound Action

Systems biology offers a holistic approach to understanding the effects of a drug by examining its impact on the entire biological system, rather than just a single target. nih.gov Proteomics, a key component of systems biology, involves the large-scale study of proteins. nih.gov Applying these methodologies to this compound would represent a significant leap forward in understanding its cellular and physiological effects.

Future research could focus on:

Proteomic Profiling: Using techniques like mass spectrometry to compare the proteome of cells or tissues before and after treatment with this compound. drugtargetreview.com This could reveal changes in protein expression and post-translational modifications, providing a detailed map of the cellular response to the drug.

Network Pharmacology: Integrating proteomic data with other "omics" data (e.g., genomics, metabolomics) to construct interaction networks. nih.gov This would allow researchers to visualize how this compound perturbs cellular signaling pathways beyond the immediate adrenergic system. drugtargetreview.com

Exploration of this compound in Mechanistic Biology Beyond Its Traditional Adrenergic Context

Should the polypharmacology and systems biology studies outlined above reveal novel, high-affinity interactions or unexpected pathway modulations, this compound could transition from a potential therapeutic agent to a valuable tool for basic scientific research. Chemical probes are essential for dissecting complex biological processes, and this compound could serve this purpose if it is found to selectively interact with a previously uncharacterized or poorly understood target.

This exploration would involve:

Target Deconvolution: If a novel phenotypic effect is observed, significant effort would be required to identify the specific molecular target responsible for that effect.

Development as a Chemical Probe: If a novel, selective interaction is confirmed, this compound could be used by researchers to study the function of that target in various biological contexts, independent of its adrenergic properties.

This avenue of research represents a significant departure from the traditional drug development path but holds the potential to contribute to fundamental biological discovery.

Q & A

Q. What are the recommended methods for synthesizing Etifelmine hydrochloride and ensuring purity?

this compound synthesis typically involves multi-step organic reactions, including alkylation and amination processes. For example, the compound’s structural backbone (2-diphenylmethylenebutylamine) suggests the use of diphenyl ketone intermediates and reductive amination with butylamine derivatives . To ensure purity:

- Employ column chromatography for intermediate purification.

- Validate final product purity using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

- Characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity at each stage .

Q. How should researchers characterize the structural identity and purity of this compound?

Key analytical methods include:

- Spectroscopic Analysis : H-NMR and C-NMR to verify hydrogen and carbon environments, ensuring alignment with the expected structure .

- Chromatography : Reverse-phase HPLC with UV detection to assess purity and identify impurities .